N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide
Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-15(16-8-5-11-24-16)20-17(21)9-10-19-18(22)13-23-14-6-3-2-4-7-14/h2-8,11-12H,9-10,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYYBURICKKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)COC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-4-(thiophen-2-yl)-1H-imidazole
The imidazole ring is typically synthesized via cyclocondensation reactions. A common method involves reacting thiophene-2-carboxaldehyde with methylamine and an α-diketone or α-ketoaldehyde under acidic conditions. For example:
$$
\text{Thiophene-2-carboxaldehyde} + \text{Methylglyoxal} + \text{Methylamine} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-4-(thiophen-2-yl)-1H-imidazole}
$$
This step often achieves yields of 60–75% under reflux conditions. Catalysts such as ammonium acetate may enhance cyclization efficiency.
Alkylation to Introduce the Ethylamine Side Chain
The ethylamine linker is introduced via nucleophilic substitution or reductive amination. For instance, treating the imidazole-thiophene intermediate with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K$$2$$CO$$3$$) yields the secondary amine:
$$
\text{Imidazole-thiophene} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine}
$$
Yields for this step range from 50–65%, with DMF as the optimal solvent.
Coupling Strategies for Phenoxyacetamide Formation
The final step involves amide bond formation between the ethylamine intermediate and phenoxyacetic acid. Two predominant methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
$$
\text{Phenoxyacetic acid} + \text{Ethylamine intermediate} \xrightarrow{\text{EDC, HOBt, DCM}} \text{this compound}
$$
Reaction Conditions:
Acid Chloride Method
Phenoxyacetic acid is first converted to its acid chloride using thionyl chloride (SOCl$$2$$):
$$
\text{Phenoxyacetic acid} + \text{SOCl}2 \rightarrow \text{Phenoxyacetyl chloride}
$$
Subsequent reaction with the ethylamine intermediate in the presence of a base (e.g., triethylamine):
$$
\text{Phenoxyacetyl chloride} + \text{Ethylamine intermediate} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound}
$$
Reaction Conditions:
Catalytic Systems and Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide: shares similarities with other compounds containing imidazole and thiophene rings, such as:
Uniqueness
What sets this compound apart is the presence of the phenoxyacetamide moiety, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other applications where precise molecular interactions are crucial .
Biological Activity
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features an imidazole ring, a thiophene ring, and a phenoxyacetamide moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, often utilizing catalysts such as palladium or copper in processes like Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of imidazole and thiophene intermediates |
| 2 | Coupling with phenoxyacetamide derivative |
| 3 | Optimization for yield and cost efficiency |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the thiophene ring engages in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, phenoxyacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies reported IC50 values around 13 µM for related compounds, suggesting potential for therapeutic applications .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of phenoxyacetamide derivatives on multiple cancer cell lines. The results indicated that certain modifications in the structure enhanced the compounds' efficacy against tumor cells by inducing apoptosis and inhibiting neovascularization.
Study 2: Enzyme Interaction Studies
Another research effort focused on understanding how this compound interacts with specific enzymes. The findings suggested that the compound could inhibit enzyme activity linked to cancer progression, thereby providing a dual mechanism of action—both direct cytotoxicity and inhibition of tumor-promoting pathways.
Comparative Analysis with Similar Compounds
A comparison with other compounds featuring imidazole and thiophene structures reveals that this compound possesses unique characteristics due to its phenoxyacetamide moiety. This structural feature may enhance its binding affinity to biological targets compared to structurally similar compounds lacking this moiety.
| Compound | Structure Features | Notable Activity |
|---|---|---|
| Compound A | Imidazole + Thiophene | Antibacterial |
| Compound B | Imidazole + Phenoxy | Anticancer |
| N-(2-(1-methyl... | Imidazole + Thiophene + Phenoxyacetamide | Potential Anticancer & Antimicrobial |
Q & A
Basic Questions
What are the established synthetic routes for N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide, and how can intermediates be purified?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Imidazole Core Formation : Condensation of 1-methyl-1H-imidazole-2-amine with thiophen-2-ylcarbaldehyde under reflux in acetic acid to form the 1-methyl-4-(thiophen-2-yl)-1H-imidazole intermediate .
Ethylamine Sidechain Introduction : Alkylation with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 60°C, followed by neutralization with NaHCO₃ .
Phenoxyacetamide Coupling : Reaction of the intermediate with 2-phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–25°C .
Purification :
- Recrystallization from ethanol/water (for intermediates) .
- Column chromatography (silica gel, ethyl acetate/hexane gradient) for final product isolation .
How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Single-Crystal X-ray Diffraction (XRD) : Crystallize the compound in a solvent system (e.g., ethanol/water) and analyze using SHELX software for refinement. Key metrics include R-factor (<5%) and agreement between observed/calculated bond lengths (±0.02 Å) .
Spectroscopic Techniques :
- ¹H/¹³C NMR : Match peak assignments to predicted chemical shifts (e.g., thiophenyl protons at δ 7.2–7.5 ppm; imidazole methyl at δ 3.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) within 2 ppm error .
What are the solubility properties of this compound, and how do they influence formulation for in vitro assays?
Methodological Answer:
- Solubility Profile :
- Polar solvents: Soluble in DMSO (>10 mg/mL) and dimethylacetamide (DMA).
- Low solubility in water (<0.1 mg/mL) due to hydrophobic thiophene and phenoxy groups .
Formulation : - Prepare stock solutions in DMSO (10 mM), dilute in assay buffer (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Sonication (30 sec, 25°C) enhances dispersion for cell-based studies .
Advanced Research Questions
How can reaction yields be optimized during the coupling of the phenoxyacetamide moiety?
Methodological Answer:
Catalyst Screening : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxyl group, improving coupling efficiency from 60% to >85% .
Solvent Effects : Replace DCM with tetrahydrofuran (THF) to reduce steric hindrance during amide bond formation .
Temperature Control : Maintain 0°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .
How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to a reference compound (e.g., doxorubicin) .
Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to identify confounding pharmacokinetic factors .
Structural Reanalysis : Verify compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using circular dichroism (CD) spectroscopy .
What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the acetamide group and Arg residues in the binding pocket .
QSAR Modeling :
- Train a model using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with IC50 data from analogs (e.g., thiophene → furan substitutions) .
MD Simulations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
